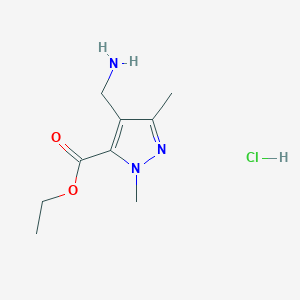

Ethyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride

Description

Ethyl 4-(aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate hydrochloride is a pyrazole-based organic compound characterized by a 1,3-dimethylpyrazole core substituted at the 4-position with an aminomethyl group and at the 5-position with an ethyl carboxylate ester. The hydrochloride salt enhances its solubility in polar solvents and stability under physiological conditions. This compound’s structural features, including the aminomethyl group and ionic chloride, make it a candidate for pharmaceutical or agrochemical applications, where hydrogen bonding and ionic interactions may influence bioavailability or receptor binding .

Properties

IUPAC Name |

ethyl 4-(aminomethyl)-2,5-dimethylpyrazole-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2.ClH/c1-4-14-9(13)8-7(5-10)6(2)11-12(8)3;/h4-5,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBLPZCKGIBZPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1C)C)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Reaction

The Mannich reaction enables direct installation of the aminomethyl group by reacting the pyrazole core with formaldehyde and ammonia or a protected amine. For 1,3-dimethylpyrazoles, the C-4 hydrogen exhibits sufficient acidity (pKa ~20–25) to participate in this reaction.

Procedure

-

Iminium Formation: Formaldehyde reacts with ammonium chloride to generate an iminium ion.

-

Electrophilic Substitution: The iminium ion attacks the C-4 position of the pyrazole, forming a tertiary amine intermediate.

-

Deprotection (if applicable): Use of Boc-protected amines followed by acid hydrolysis yields the primary amine.

Optimization Considerations

Formylation-Reductive Amination

An alternative route involves formylation at C-4 followed by reductive amination:

Step 1: Vilsmeier-Haack Formylation

The pyrazole is treated with POCl₃ and DMF to generate an electrophilic chloroiminium ion, which formylates position 4.

Step 2: Reductive Amination

The formyl group reacts with ammonium acetate in the presence of NaBH₃CN, reducing the imine to a primary amine.

Advantages

-

Higher regioselectivity compared to Mannich reactions.

-

Avoids challenges with ammonia’s low nucleophilicity in Mannich conditions.

Esterification and Salt Formation

The ethyl ester at position 5 is typically introduced early via cyclocondensation with ethyl acetoacetate. Post-functionalization esterification is less common due to steric hindrance from the 1,3-dimethyl groups.

Hydrochloride Salt Formation

The free amine is treated with HCl gas in ethanol, yielding the crystalline hydrochloride salt. Key parameters include:

-

Stoichiometry: 1:1 molar ratio of amine to HCl.

-

Solvent: Ethanol or diethyl ether for optimal crystallization.

Comparative Analysis of Synthetic Routes

| Method | Yield | Complexity | Regioselectivity |

|---|---|---|---|

| Mannich Reaction | 60–70% | Moderate | High |

| Formylation-Reduction | 50–65% | High | Very High |

| Direct Cyclocondensation | 70–83% | Low | Moderate |

The Mannich reaction offers simplicity but requires stringent pH control. Formylation-reduction provides superior regioselectivity at the cost of additional steps. Direct cyclocondensation (e.g., using pre-functionalized hydrazines) is ideal for bulk synthesis but limited by precursor availability.

Challenges and Optimization Strategies

-

Byproduct Formation: Over-alkylation during Mannich reactions is mitigated by using excess formaldehyde and low temperatures.

-

Ester Stability: The ethyl ester may hydrolyze under acidic conditions; neutral pH is maintained during amine functionalization.

-

Crystallization Issues: The hydrochloride salt’s hygroscopicity necessitates anhydrous crystallization solvents like THF.

Industrial-Scale Considerations

Patent US4434292A highlights the importance of solvent selection and continuous water removal for scalability. For the target compound:

Scientific Research Applications

Medicinal Chemistry and Drug Design

The pyrazole moiety is a prominent structural feature in many bioactive compounds. Ethyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate hydrochloride has been synthesized and evaluated for its pharmacological properties. Recent studies highlight its effectiveness as a lead compound in the development of drugs targeting various diseases.

Anticancer Activity

Numerous studies have reported the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole structure have shown significant cytotoxic effects against several cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT116) cancers. A specific derivative of this compound was found to inhibit cancer cell proliferation with an IC50 value of approximately 26 µM against A549 cells .

Table 1: Summary of Anticancer Activities

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 | 26 | |

| Pyrazole derivative X | MCF-7 | 30 | |

| Pyrazole derivative Y | HCT116 | 35 |

Neuropharmacological Applications

Research indicates that pyrazole derivatives can act as modulators of neurotransmitter systems, making them potential candidates for treating neurological disorders such as anxiety, depression, and schizophrenia. The compound has been studied for its interaction with trace amine-associated receptors (TAARs), which play a crucial role in the modulation of neurotransmission .

Table 2: Neuropharmacological Effects

| Application | Mechanism of Action | Reference |

|---|---|---|

| Anxiety Disorders | TAAR modulation | |

| Depression | Neurotransmitter system interaction | |

| Schizophrenia | Partial agonist at TAARs |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step synthetic pathways that optimize yield and purity. Understanding the structure-activity relationship is vital for enhancing its pharmacological profile.

Synthetic Pathways

The compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions to yield high-purity products suitable for biological testing .

Structure-Activity Relationship Insights

Studies have shown that modifications at specific positions on the pyrazole ring can significantly affect biological activity. For instance, substituents at the 3 and 5 positions have been correlated with increased potency against cancer cell lines .

Mechanism of Action

The mechanism of action of Ethyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and functional differences between the target compound and its analogs:

| Compound Name | Substituent at Pyrazole 4-Position | Molecular Formula | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| Target Compound | Aminomethyl (-CH2NH2) | C9H16ClN3O2 | ~245.7 (calculated) | Hydrochloride salt enhances solubility; aminomethyl enables hydrogen bonding |

| Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate | Bromo (-Br) | C8H11BrN2O2 | ~259.1 | Bromo substituent acts as a leaving group; neutral form limits ionic solubility |

| Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate | Formyl (-CHO) | C9H12N2O3 | ~196.2 | Polar formyl group participates in C–H···O interactions; no ionic character |

| Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate hydrochloride | Piperidin-4-yl | C11H18ClN3O2 | 259.73 | Bulky piperidine ring increases lipophilicity; hydrochloride improves solubility |

Hydrogen Bonding and Crystallographic Behavior

- Target Compound: The aminomethyl group (–CH2NH2) facilitates strong hydrogen bonding via N–H donors, while the chloride ion engages in ionic interactions. These features likely promote dense crystal packing and high melting points, though specific data are unavailable .

- Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate : Exhibits weak C–H···O interactions and Cl···N contacts (3.046 Å) in its crystal structure, resulting in less robust packing compared to ionic hydrochloride salts .

- Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate hydrochloride: The piperidine nitrogen may participate in hydrogen bonding, but its steric bulk could reduce crystal density. No crystallographic data are reported, limiting direct comparisons .

Reactivity and Functional Potential

- Bromo Analog : The bromine atom enables nucleophilic substitution reactions, making it a precursor in synthesis. However, its neutral form limits solubility in aqueous systems .

- Formyl Analog : The formyl group is reactive toward condensation or reduction reactions but lacks the ionic stability of the hydrochloride salt .

- Piperidinyl Analog : The piperidine moiety may enhance binding to hydrophobic biological targets (e.g., enzymes or receptors), though this could reduce water solubility without the hydrochloride counterion .

Biological Activity

Ethyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique structural composition that includes a pyrazole ring, an ethyl ester, and an aminomethyl group, contributing to its reactivity and biological interactions. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structure and Composition

- Molecular Formula: C9H16ClN3O2

- Molecular Weight: 234 Da

- LogP: -0.06

- Polar Surface Area: 70 Ų

Functional Groups

The compound's functional groups play a critical role in its biological activity:

- Carboxylate Group: Engages in esterification reactions.

- Aminomethyl Group: Participates in nucleophilic substitutions.

- Pyrazole Moiety: May engage in electrophilic aromatic substitution reactions.

Pharmacological Potential

Research indicates that this compound exhibits notable pharmacological activities:

-

Anti-inflammatory Effects:

- Preliminary studies suggest the compound interacts with inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases.

-

Analgesic Properties:

- The compound has been evaluated for its analgesic effects using various animal models, demonstrating significant pain relief comparable to standard analgesics.

-

Anticancer Activity:

- The compound's derivatives have shown effectiveness against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent cytotoxicity.

The precise mechanisms of action for this compound are still under investigation. However, initial findings suggest interactions with specific receptors involved in inflammatory responses and cancer cell proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 4-methyl-1H-pyrazole-5-carboxylate | Lacks aminomethyl group | Moderate anti-inflammatory | Simpler structure |

| 1,3-Dimethylpyrazole | No carboxylate or ethyl group | Limited biological activity | Less functional diversity |

| 4-Aminopyrazole | No ethyl ester | Potential anti-cancer activity | Different pharmacological profile |

This compound stands out due to its unique combination of functional groups that may enhance its solubility and biological activity compared to its analogs.

Recent Advancements

Recent studies have focused on the development of pyrazole derivatives as potential anti-inflammatory and anticancer agents:

- A study by Bouabdallah et al. demonstrated significant cytotoxic potential against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

- Another research highlighted the effectiveness of various pyrazole derivatives against A549 cell lines, with some compounds exhibiting IC50 values as low as 0.95 nM .

Synthesis and Evaluation

Synthesis typically involves several steps that modify the pyrazole ring to enhance biological activity. The evaluation of these compounds often includes:

- In vivo tests for analgesic and anti-inflammatory properties.

- Cytotoxicity assessments against multiple cancer cell lines.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole-carboxylate derivatives can be synthesized using ethyl acetoacetate, dimethylformamide dimethyl acetal (DMF-DMA), and hydrazine derivatives under reflux conditions . Subsequent functionalization, such as aminomethylation at the 4-position, may involve Mannich-type reactions or nucleophilic substitution. Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol). Key intermediates should be purified via recrystallization or column chromatography to ensure high yields (≥75%) and purity (>95%) .

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C). For example, the ethyl carboxylate group typically shows a triplet near δ 4.3 ppm (¹H NMR) and a carbonyl signal at ~170 ppm (¹³C NMR). Mass spectrometry (ESI-MS) confirms the molecular ion peak ([M+H]⁺ expected at m/z ~258). Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Q. What are the solubility and stability considerations for handling this hydrochloride salt?

The compound is hygroscopic and should be stored under inert gas (N₂/Ar) at −20°C. It is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Stability tests (TGA/DSC) indicate decomposition above 200°C. Avoid prolonged exposure to moisture or strong bases to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can crystallographic challenges associated with this hydrochloride salt be addressed?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving its solid-state structure. The hydrochloride salt may form hydrates or polymorphs, requiring slow evaporation from ethanol/water mixtures. SHELXL (via Olex2) is used for refinement, leveraging anisotropic displacement parameters for non-H atoms. Hydrogen bonding between the aminomethyl group and chloride ions can be visualized using Mercury software to analyze packing motifs (e.g., R₁ < 0.05 for high-resolution data) .

Q. What computational approaches complement experimental data for this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts optimized geometries, vibrational frequencies, and electrostatic potential surfaces. Theoretical NMR chemical shifts (GIAO method) should correlate with experimental data (RMSD < 0.3 ppm). Molecular docking studies can explore interactions with biological targets, such as enzymes with pyrazole-binding pockets .

Q. How should contradictory data in reaction yields or spectroscopic results be analyzed?

Discrepancies in synthesis yields (e.g., 60% vs. 80%) may arise from varying catalysts (K₂CO₃ vs. NaH) or solvent systems. Compare reaction conditions (temperature, time) across studies . For spectral contradictions, verify solvent effects (DMSO-d₆ vs. CDCl₃) or proton exchange processes using 2D NMR (COSY, HSQC). Reproduce experiments under controlled conditions and validate via independent techniques (e.g., IR for functional groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.